molecular formula C21H16N4O3S B2422106 (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 685106-25-6

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2422106
CAS No.: 685106-25-6
M. Wt: 404.44
InChI Key: GHQKNNJQJYREPE-WSDLNYQXSA-N
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Description

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a diketone to form the thiazole ring.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a β-keto ester with urea under acidic or basic conditions.

    Coupling Reactions: The thiazole and pyrimidine rings are then coupled through a condensation reaction, often involving an aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione: can be compared with other heterocyclic compounds such as:

Properties

CAS No.

685106-25-6

Molecular Formula

C21H16N4O3S

Molecular Weight

404.44

IUPAC Name

5-[(E)-(2,5-diphenyl-1,3-thiazol-4-yl)iminomethyl]-6-hydroxy-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C21H16N4O3S/c1-25-20(27)15(18(26)24-21(25)28)12-22-17-16(13-8-4-2-5-9-13)29-19(23-17)14-10-6-3-7-11-14/h2-12,27H,1H3,(H,24,26,28)/b22-12+

InChI Key

GHQKNNJQJYREPE-WSDLNYQXSA-N

SMILES

CN1C(=C(C(=O)NC1=O)C=NC2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O

solubility

not available

Origin of Product

United States

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